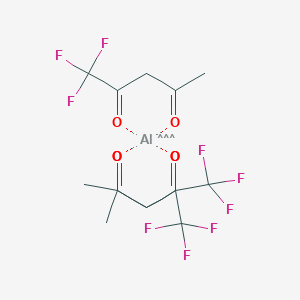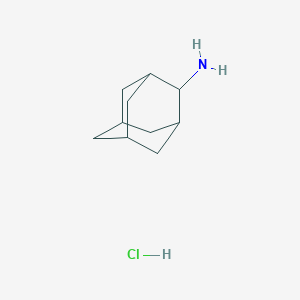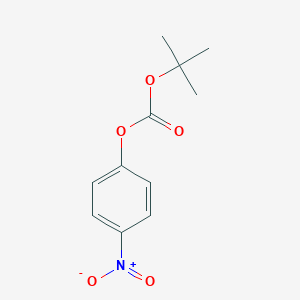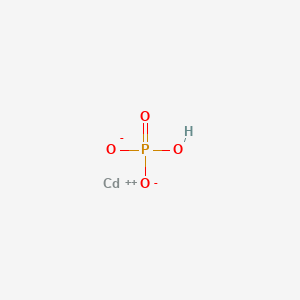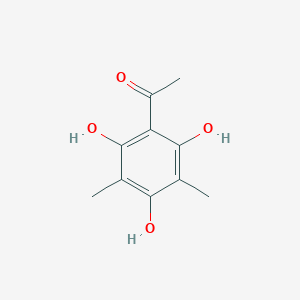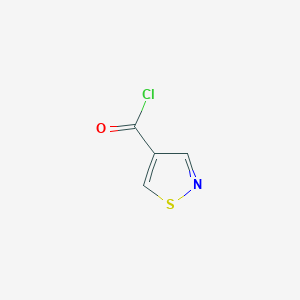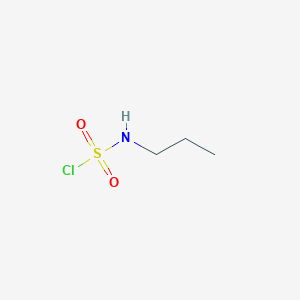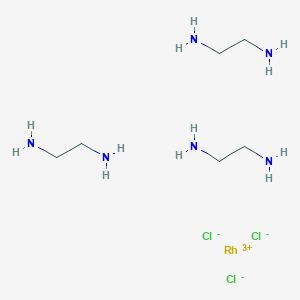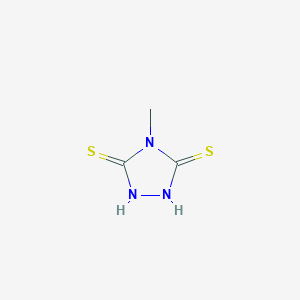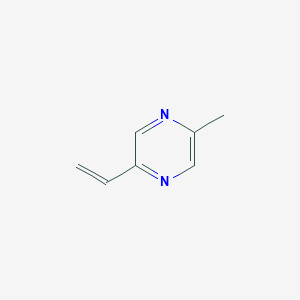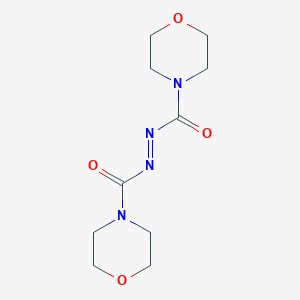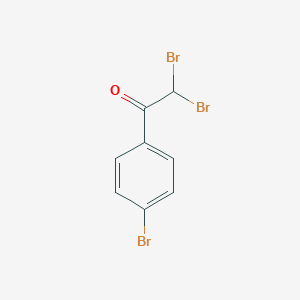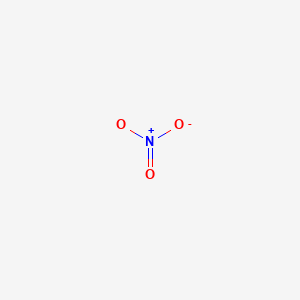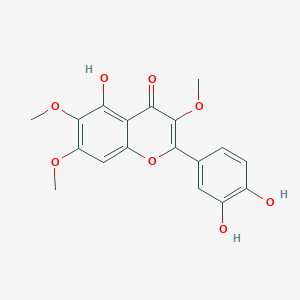
Chrysosplenol D
Descripción general
Descripción
Synthesis Analysis
Chrysosplenol D is primarily isolated from natural sources through extraction processes. Synthetic approaches to chrysosplenol D have not been extensively detailed in the literature, focusing more on its isolation and the study of its biological activities.
Molecular Structure Analysis
The molecular structure of Chrysosplenol D is characterized by its flavonol backbone, which is common to many natural flavonoids. This structure is crucial for its interaction with various biological targets and its optical properties. The molecule exhibits fluorescence when excited at specific wavelengths, making it useful in optical sensing applications (Saleh et al., 2020).
Chemical Reactions and Properties
Chrysosplenol D has been shown to interact with metal ions, particularly Cu(II), forming complexes that result in the quenching of its fluorescence. This interaction underscores its potential as an optical sensor for metal ions in environmental and biological samples. The chemical reactivity of Chrysosplenol D with Cu(II) ions provides a basis for developing sensitive detection methods for trace metal ions (Saleh et al., 2020).
Aplicaciones Científicas De Investigación
1. Application in Oral Squamous Cell Carcinoma (OSCC) Research
- Summary of Application: Chrysosplenol D, a flavonol isolated from Artemisia annua L., has been studied for its anticancer properties in oral squamous cell carcinoma (OSCC). The compound was observed to reduce cell viability, cause cell cycle arrest, and regulate apoptosis and autophagy in OSCC .
- Methods of Application: The study involved treating OSCC cells with Chrysosplenol D and observing the effects on cell viability, cell cycle progression, and apoptosis. The expression of heme oxygenase-1 (HO-1), a critical factor in Chrysosplenol D-induced apoptotic cell death, was also examined .
- Results or Outcomes: The study found that Chrysosplenol D exerts anticancer effects on OSCC by suppressing the MAPK pathway and activating HO-1 expression. It suggests that Chrysosplenol D might be a potential anticancer agent for treating OSCC .
2. Application in Triple Negative Human Breast Cancer (TNBC) Research
- Summary of Application: Chrysosplenol D has been investigated for its effects on triple negative human breast cancer (TNBC). The compound was found to selectively inhibit the viability of TNBC cell lines .
- Methods of Application: The study involved treating TNBC cells with Chrysosplenol D and observing the effects on cell viability, apoptosis, and autophagy. The compound’s effects on ERK1/2 activation were also examined .
- Results or Outcomes: The study found that Chrysosplenol D induced mitochondrial membrane potential loss and apoptosis in TNBC cells. It also activated ERK1/2, increased cytosolic reactive oxygen species (ROS), and induced autophagy in these cells .
3. Application in Prostate Cancer Research
- Summary of Application: Chrysosplenol D has been studied for its effects on the progression of prostate cancer. The compound was found to inhibit the growth of prostate cancer cells in vitro as well as in mice .
- Methods of Application: The study involved treating DU145 and PC‐3 cells (prostate cancer cell lines) with increasing doses of Chrysosplenol D for 24, 48, or 72 hours. Cell Counting Kit‐8 (CCK‐8) and colony formation assays were conducted to confirm the effects of Chrysosplenol D on cell viability .
4. Application in Prostate Cancer Research
- Summary of Application: Chrysosplenol D has been studied for its effects on the progression of prostate cancer. The compound was found to inhibit the growth of prostate cancer cells in vitro as well as in mice .
- Methods of Application: The study involved treating DU145 and PC‐3 cells (prostate cancer cell lines) with increasing doses of Chrysosplenol D for 24, 48, or 72 hours. Cell Counting Kit‐8 (CCK‐8) and colony formation assays were conducted to confirm the effects of Chrysosplenol D on cell viability .
Safety And Hazards
Propiedades
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-3,6,7-trimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-12-7-11-13(14(21)17(12)24-2)15(22)18(25-3)16(26-11)8-4-5-9(19)10(20)6-8/h4-7,19-21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWLLSQTJBXAPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70933694 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-3,6,7-trimethoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70933694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
chrysoplenol D | |
CAS RN |
14965-20-9 | |
| Record name | Chrysoplenol D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014965209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-3,6,7-trimethoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70933694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHRYSOPLENOL D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV8SR5RV6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



